molecular formula C6H6ClNO3S2 B041278 3-Acetyl-5-chlorothiophene-2-sulfonamide CAS No. 160982-10-5

3-Acetyl-5-chlorothiophene-2-sulfonamide

Cat. No.: B041278
CAS No.: 160982-10-5
M. Wt: 239.7 g/mol
InChI Key: ODLFFSHLXVZFPY-UHFFFAOYSA-N
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Safety and Hazards

The compound is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include avoiding breathing its mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

3-Acetyl-5-chlorothiophene-2-sulfonamide is primarily used in the preparation of heteroaryl chalcones, which are known for their potent antimicrobial properties . It is also used in the synthesis of Brinzolamide , a topical carbonic anhydrase inhibitor . Therefore, the primary targets of this compound can be inferred to be microbial cells and the enzyme carbonic anhydrase.

Pharmacokinetics

It is soluble in methanol , which suggests it may have good bioavailability.

Action Environment

The action of this compound can be influenced by environmental factors. It should be stored under inert gas (nitrogen or argon) at 2–8 °C . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature, light, and the presence of oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2 to 8°C .

Industrial Production Methods

Industrial production methods for 3-Acetyl-5-chlorothiophene-2-sulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a precursor for antimicrobial agents and enzyme inhibitors sets it apart from other similar compounds .

Properties

IUPAC Name

3-acetyl-5-chlorothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S2/c1-3(9)4-2-5(7)12-6(4)13(8,10)11/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLFFSHLXVZFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571092
Record name 3-Acetyl-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160982-10-5
Record name 3-Acetyl-5-chloro-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160982-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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